

SNT-207707: A Technical Guide for Researchers in Metabolic Diseases

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Compound of Interest		
Compound Name:	SNT-207707	
Cat. No.:	B1436154	Get Quote

Abstract

SNT-207707 is a potent, selective, and orally active antagonist of the melanocortin-4 receptor (MC4R), a key regulator of energy homeostasis. This document provides an in-depth technical guide for researchers, scientists, and drug development professionals interested in the therapeutic potential of **SNT-207707** for metabolic diseases, with a particular focus on conditions characterized by anorexia and cachexia. This guide consolidates available preclinical data, outlines detailed experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction to SNT-207707 and the Melanocortin System

The central melanocortin system is a critical neural network that governs energy balance, including food intake and energy expenditure.[1] The melanocortin-4 receptor (MC4R), a G protein-coupled receptor (GPCR) predominantly expressed in the hypothalamus, is a central component of this system.[2][3] Activation of MC4R by its endogenous agonist, α -melanocyte-stimulating hormone (α -MSH), leads to a decrease in food intake and an increase in energy expenditure. Conversely, antagonism of MC4R can stimulate appetite and reduce energy expenditure, making it a promising therapeutic target for treating metabolic disorders such as cachexia, a debilitating wasting syndrome associated with chronic diseases like cancer.[4][5]



SNT-207707 has emerged as a significant research compound due to its high potency, selectivity for MC4R, and oral bioavailability.[4][5] Preclinical studies have demonstrated its efficacy in stimulating food intake and mitigating weight loss in animal models of cachexia.[4][6] This guide serves to provide a comprehensive overview of the technical details surrounding the investigation of **SNT-207707**.

Core Compound Characteristics and In Vitro Pharmacology

SNT-207707 is a non-peptidic small molecule that acts as a competitive antagonist at the MC4R. Its in vitro pharmacological profile is characterized by high affinity and functional antagonism.

Parameter	Value	Receptor Subtype	Assay Type	Reference
IC50 (Binding)	8 nM	MC4R	Radioligand Binding Assay	[4][5]
IC50 (Functional)	5 nM	MC4R	cAMP Functional Assay	[4][5]
Selectivity	>200-fold	vs. MC3R and MC5R	Radioligand Binding Assay	[4]

In Vivo Efficacy in Metabolic Disease Models

The primary therapeutic application of **SNT-207707** investigated to date is in the context of cancer-induced cachexia. Studies in mouse models have demonstrated its ability to counteract the anorexia and body weight loss associated with this condition.

Stimulation of Food Intake in Healthy Mice

Oral administration of **SNT-207707** has been shown to dose-dependently increase food intake in healthy mice.[4] A single subcutaneous injection of 20 mg/kg also significantly increases food intake.[5]



Animal Model	Compound	Dose	Route of Administrat ion	Effect on Food Intake	Reference
Healthy CD-1 Mice	SNT-207707	20 mg/kg	Subcutaneou s	Significant increase	[5]
Healthy Mice	SNT-207707	Not specified	Oral	Dose- dependent increase	[4]

Attenuation of Cancer-Induced Cachexia

In a C26 adenocarcinoma-induced cachexia mouse model, daily oral administration of **SNT-207707** demonstrated a significant therapeutic effect.

Animal Model	Treatment	Key Findings	Reference
C26 Adenocarcinoma Mice	SNT-207707 (oral, daily)	- Almost completely prevented tumor-induced body weight loss Diminished the loss of lean body mass Prevented the loss of fat mass.	[4]

Pharmacokinetics

While detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for **SNT-207707** in preclinical models are not publicly available, a study by Weyermann et al. (2009) involved the collection of plasma samples from mice at 1, 3, and 6 hours following a 60 mg/kg oral dose for analysis, indicating that the compound is absorbed and present in the systemic circulation within this timeframe. The compound is also noted to be blood-brain barrier penetrant.[4]

Clinical Development Status



As of the date of this publication, there is no publicly available information to indicate that **SNT-207707** has entered human clinical trials. Searches for an Investigational New Drug (IND) application or clinical trial registrations for **SNT-207707** have not yielded any results. Recent reports from Santhera Pharmaceuticals, the original developer, have focused on other compounds in their pipeline.[7][8][9]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are based on standard practices in the field and information derived from relevant publications.

MC4R Radioligand Binding Assay

This protocol is for determining the binding affinity of **SNT-207707** to the MC4R.

Materials:

- HEK293 or COS cells transiently or stably expressing the human MC4R.[2][10][11]
- Radioligand: [125I][Nle4, D-Phe7] α-MSH.[10][11]
- Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.[12]
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Non-specific binding control: 1 μM unlabeled [Nle4, D-Phe7] α-MSH.
- 96-well microplates and glass fiber filters.
- Scintillation counter.

Procedure:

- Prepare cell membranes from MC4R-expressing cells.
- In a 96-well plate, add in the following order:
 - Binding buffer.



- A constant concentration of [125I][Nle4, D-Phe7] α-MSH (typically at or below its Kd).
- Serial dilutions of SNT-207707 or vehicle (for total binding) or non-specific binding control.
- Cell membrane preparation.
- Incubate for 60-90 minutes at room temperature with gentle agitation.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding and determine the IC50 value for SNT-207707 by non-linear regression analysis.

MC4R cAMP Functional Assay

This protocol measures the ability of **SNT-207707** to antagonize agonist-induced cAMP production.

Materials:

- HEK293 cells stably expressing human MC4R.[13]
- Cell culture medium (e.g., DMEM) with and without serum.
- MC4R agonist: α-MSH.
- Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
- cAMP detection kit (e.g., HTRF, FRET, or AlphaScreen-based).[14][15][16]
- Lysis buffer (if required by the kit).
- Plate reader compatible with the chosen detection technology.



Procedure:

- Seed the MC4R-expressing HEK293 cells in a 96-well plate and grow to confluence.
- On the day of the assay, replace the growth medium with serum-free medium and incubate.
- Pre-incubate the cells with serial dilutions of SNT-207707 or vehicle for a defined period.
- Add a fixed concentration of α-MSH (typically EC80) to stimulate cAMP production, in the continued presence of SNT-207707.
- Incubate for a specified time at 37°C.
- Stop the reaction and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
- Determine the IC50 value for **SNT-207707** by plotting the inhibition of the α -MSH response against the concentration of the antagonist.

In Vivo Cancer-Induced Cachexia Model

This protocol describes a general workflow for evaluating the efficacy of **SNT-207707** in a mouse model of cancer cachexia.

Materials:

- Male BALB/c or CDF1 mice.[1][6]
- C26 adenocarcinoma cells.
- SNT-207707.
- Vehicle for oral gavage (e.g., 0.5% methylcellulose in water).
- Equipment for measuring food intake (e.g., metabolic cages or specialized feeding systems).
 [17][18]
- Equipment for measuring body composition (e.g., DEXA scanner).[1][19]

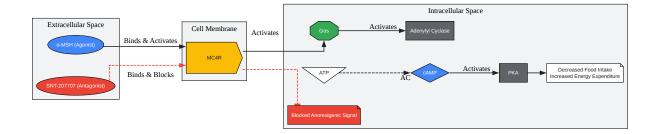


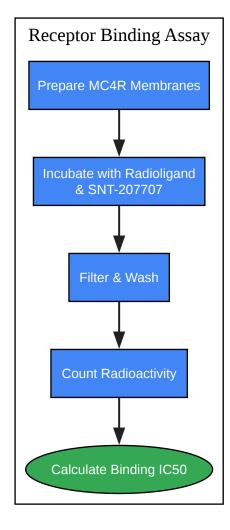
Procedure:

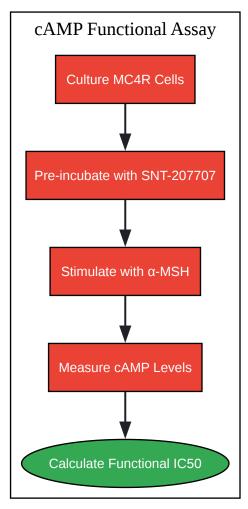
- Subcutaneously implant C26 adenocarcinoma cells into the flank of the mice.
- Monitor tumor growth and body weight regularly.
- Once tumors are established, randomize the mice into treatment and vehicle control groups.
- Administer SNT-207707 or vehicle by oral gavage daily.
- Measure food intake and body weight daily or at regular intervals.
- At the end of the study, measure body composition (lean mass and fat mass) using DEXA.
- Collect tissues for further analysis if required.
- Compare the changes in body weight, food intake, lean mass, and fat mass between the SNT-207707-treated and vehicle-treated groups.

Visualizations: Pathways and Workflows Signaling Pathway of MC4R Antagonism

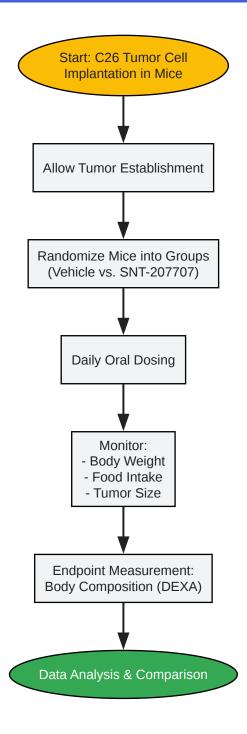












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